molecular formula C15H14BrN3O6 B5303506 2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B5303506
M. Wt: 412.19 g/mol
InChI Key: BRINKUJMMMLXAS-SNAWJCMRSA-N
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Description

2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a bromine atom, ethoxy and methoxy groups, and a nitro-substituted pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with fewer double bonds or oxygen atoms.

Scientific Research Applications

2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in studies of enzyme inhibition or as a probe for investigating biological pathways.

    Industry: It can be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents, such as:

  • 2-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
  • 2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for further development in medicinal chemistry.

Properties

IUPAC Name

2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O6/c1-3-25-13-9(16)6-8(7-10(13)24-2)4-5-11-17-14(20)12(19(22)23)15(21)18-11/h4-7H,3H2,1-2H3,(H2,17,18,20,21)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRINKUJMMMLXAS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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